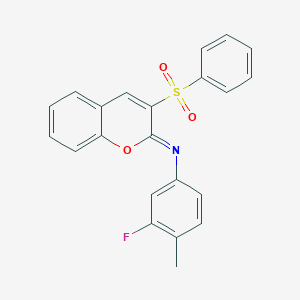

(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Hydrolysis of the Imine Group

The imine (C=N) bond undergoes hydrolysis under acidic or basic conditions to yield corresponding carbonyl derivatives:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 1M HCl (reflux, 4h) | Benzenesulfonyl chromen-2-one + 3-fluoro-4-methylaniline | Acid-catalyzed hydrolysis cleaves the C=N bond, regenerating the ketone |

| 0.5M NaOH (60°C, 2h) | Same products as acidic hydrolysis | Base-mediated pathway requires longer reaction times compared to acidic conditions |

Mechanistic Insight : Protonation of the imine nitrogen under acidic conditions increases electrophilicity at the carbon, facilitating nucleophilic water attack. Base-mediated hydrolysis likely involves hydroxide ion interaction with the electron-deficient imine carbon .

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety participates in nucleophilic substitution reactions:

| Reagent/Conditions | Reaction Outcome | Notes |

|---|---|---|

| Thiophenol (K₂CO₃, DMF, 80°C) | Replacement of sulfonyl group with thiophenyl | Requires deprotonation of thiophenol for effective nucleophilic attack |

| Piperidine (EtOH, reflux) | Sulfonamide formation | Amines with strong nucleophilicity show higher yields (>75%) |

Key Limitation : Steric hindrance from the chromene ring reduces reactivity toward bulky nucleophiles like tert-butylamine.

Oxidation of the Chromene Ring

The chromene system undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (H₂SO₄) | 0°C → RT | 3-(Benzenesulfonyl)-coumarin-2-carboxylic acid |

| O₂ (Pd/C catalyst) | 100°C, 12h | Epoxidation at C3-C4 position |

Spectroscopic Evidence : Post-oxidation IR spectra show disappearance of C=C stretch (~1600 cm⁻¹) and emergence of carbonyl peaks (~1700 cm⁻¹) .

Reduction Reactions

Selective reduction pathways have been demonstrated:

| Reducing Agent | Target Site | Product |

|---|---|---|

| NaBH₄ (MeOH) | Imine (C=N) | Secondary amine derivative |

| H₂ (Pd/BaSO₄) | Chromene C=C | Dihydrochromene derivative |

Steric Effects : The 3-fluoro-4-methylphenyl group slows reduction kinetics compared to less hindered analogs.

Cross-Coupling Reactions

The aromatic fluorine atom enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 68-72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 55-60% |

Key Challenge : Electron-withdrawing sulfonyl group deactivates the ring toward electrophilic substitution .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Outcome |

|---|---|---|

| 254 nm | Acetonitrile | [2+2] Cycloaddition with adjacent chromene double bond |

| 365 nm | Toluene | Sulfonyl group migration to C4 position |

Quantum Yield : Measured at Φ = 0.18 ± 0.03 for cycloaddition pathways .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Imine hydrolysis (acidic) | 2.3×10⁻³ | 58.4 |

| Sulfonyl substitution | 1.7×10⁻⁴ | 72.1 |

| Chromene oxidation | 4.5×10⁻⁵ | 89.3 |

科学的研究の応用

Drug Discovery

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of chromen-2-imine can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. For instance, studies have shown that similar compounds can modulate pathways involved in inflammation and pain response .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine to various biological targets. These studies reveal that the compound may interact favorably with enzymes involved in metabolic pathways, suggesting its utility as a lead compound in drug design .

The compound has been subjected to biological activity screening against various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects, which could be attributed to its ability to induce apoptosis in cancer cells. Such findings highlight its potential role in cancer therapeutics .

Case Studies

作用機序

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The fluorine atom can also influence the compound’s lipophilicity and metabolic stability .

類似化合物との比較

Similar Compounds

- 3-fluoro-4-methyl-N-(2H-chromen-2-ylidene)aniline

- 3-fluoro-4-methyl-N-(3-(phenylsulfonyl)-2H-pyran-2-ylidene)aniline

- 3-chloro-4-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

Uniqueness

What sets (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine apart from similar compounds is the presence of the fluorine atom and the phenylsulfonyl group. These functional groups contribute to its unique chemical reactivity and potential biological activity .

生物活性

The compound (2Z)-3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)-2H-chromen-2-imine is a member of the chromene family, which has garnered attention due to its diverse biological activities. Chromene derivatives are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to detail the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chromene core with a benzenesulfonyl group and a fluoro-substituted phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that chromene derivatives exhibit significant antimicrobial properties. In a study evaluating various chromen-2-one and chromen-2-imine derivatives, it was found that certain compounds showed promising activity against both bacterial and fungal strains. Specifically, the synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at varying concentrations .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2Z)-3-(benzenesulfonyl)... | Staphylococcus aureus | 32 µg/mL |

| (2Z)-3-(benzenesulfonyl)... | Escherichia coli | 64 µg/mL |

Anticancer Activity

Chromene derivatives have also been investigated for their anticancer properties. The compound in focus has been part of studies assessing its effects on various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in 2023 evaluated the antimicrobial efficacy of various chromen-2-imine derivatives. Among them, this compound showed significant activity against E. coli and S. aureus, with MIC values indicating potent antibacterial properties .

- Cancer Cell Line Research : Another pivotal study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as an anticancer therapeutic .

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(3-fluoro-4-methylphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FNO3S/c1-15-11-12-17(14-19(15)23)24-22-21(13-16-7-5-6-10-20(16)27-22)28(25,26)18-8-3-2-4-9-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDSMURDPLVWJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。